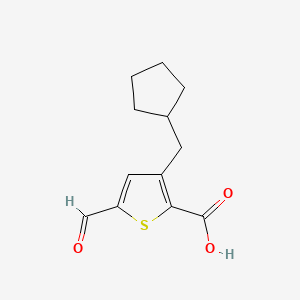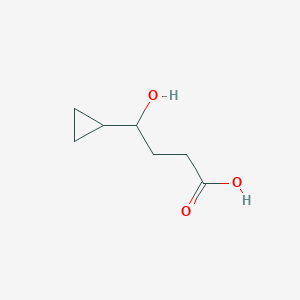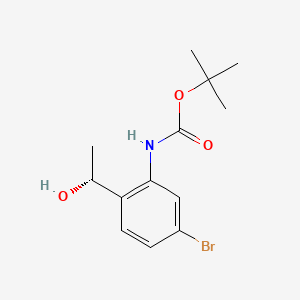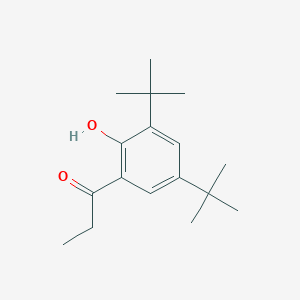
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclopentylmethyl group, a formyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl bromide with thiophene-2-carboxylic acid in the presence of a base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of palladium-catalyzed cross-coupling reactions is one example of an industrial approach to synthesizing complex organic molecules .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-(Cyclopentylmethyl)-5-carboxythiophene-2-carboxylic acid.
Reduction: 3-(Cyclopentylmethyl)-5-hydroxymethylthiophene-2-carboxylic acid.
Substitution: 3-(Cyclopentylmethyl)-5-bromothiophene-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl ether: A related compound used as a solvent in organic synthesis.
Cyclopentanecarboxylic acid: Shares the cyclopentyl group but lacks the thiophene ring and formyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the cyclopentylmethyl and formyl groups.
Uniqueness
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a carboxylic acid group on the thiophene ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H14O3S |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
3-(cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c13-7-10-6-9(11(16-10)12(14)15)5-8-3-1-2-4-8/h6-8H,1-5H2,(H,14,15) |
InChI-Schlüssel |
CAYXCYAIGNBNJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2=C(SC(=C2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)

![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)





![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)

